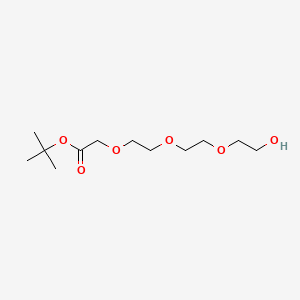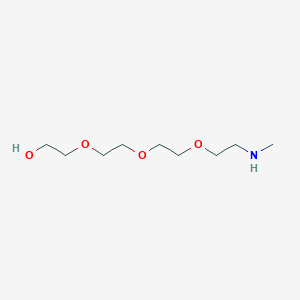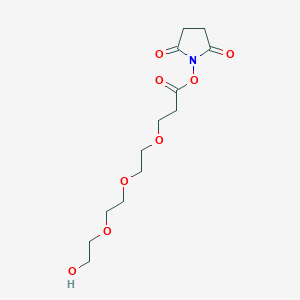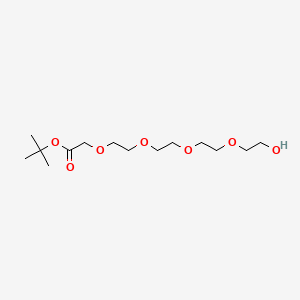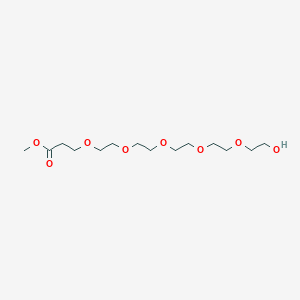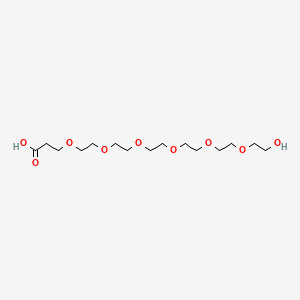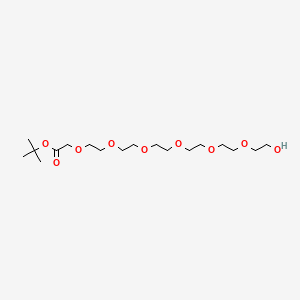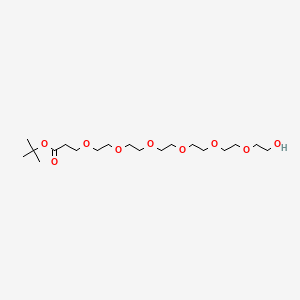![molecular formula C12H17N3O2S B608080 1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea CAS No. 218795-74-5](/img/structure/B608080.png)
1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea
Vue d'ensemble
Description
The compound “1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. They are known for their diverse range of biological activities.
Synthesis Analysis
The synthesis of thiourea derivatives generally involves the reaction of an isothiocyanate with a primary amine. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis for this compound.Molecular Structure Analysis
This compound contains several functional groups, including a tert-butyl group, a phenyl group with two hydroxyl substituents, and a thiourea group. The presence of these groups can significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the sulfur atom can undergo oxidation. The exact reactions that this compound can participate in would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the hydroxyl groups in this compound) can increase solubility in polar solvents. However, without experimental data, it’s difficult to provide accurate physical and chemical properties.Applications De Recherche Scientifique
1. Anticancer Research
Research has indicated that thiourea derivatives, like 1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea, are significant in drug discovery, particularly in anticancer applications. The formation of drug complexes with metals can increase their activity due to improved permeability and lipophilicity. A study involving Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex, a similar thiourea derivative, showed its potential interaction with ribonucleotide reductase enzyme, hinting at its applicability in cancer treatment (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).
2. Agricultural Chemistry
Thiourea derivatives are also used in agricultural chemistry. For instance, diafenthiuron, a thiourea derivative, is an effective insecticide and acaricide. Its photodegradation in various solutions has been studied, showing the formation of certain byproducts that indicate its environmental impact and degradation pathways (Keum, Kim, Kim, Kim, & Li, 2002).
3. Organocatalysis
In the field of organocatalysis, primary amine-thioureas derived from tert-butyl esters of α-amino acids have shown efficacy. These compounds are efficient organocatalysts for challenging Michael reactions, as demonstrated in the synthesis of various pharmaceutical agents (Tsakos, Kokotos, & Kokotos, 2012).
4. Analytical Chemistry
Thiourea derivatives are valuable in analytical chemistry as spectrophotometric analytical reagents. Studies on derivatives like 1-(2-pyridylmethylideneamino)-3-(2,4-dihydroxybenzylideneamino)-thiourea have been conducted to determine their protonation constants and their reactions with various cations, demonstrating their utility in spectrophotometric analysis (Alvarez, de Pablos, & Gómez Ariza, 1988).
5. Environmental Chemistry
In environmental chemistry, studies on the photocatalytic transformation of compounds like salbutamol, which share structural similarities with thiourea derivatives, have provided insights into the degradation processes of such compounds in aquatic environments. This research is crucial for understanding the environmental impact and transformation of thiourea-based compounds (Sakkas, Calza, Medana, Villioti, Baiocchi, Pelizzetti, & Albanis, 2007).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific safety data for this compound, general safety precautions for handling chemicals should be followed.
Orientations Futures
The future research directions for this compound would depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail.
Please note that this is a general analysis based on the structure of the compound. For a comprehensive analysis, specific experimental data and studies would be needed.
Propriétés
IUPAC Name |
1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFUAYRGVLQXKC-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=S)N/N=C/C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea | |
CAS RN |
218795-74-5 | |
| Record name | 218795-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



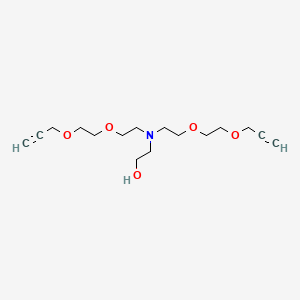


![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)

